Cas no 2171757-31-4 (1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide)

1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide
- 2171757-31-4
- EN300-1281492
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- インチ: 1S/C10H19N3O2/c1-7(3-2-5-11)10(15)13-6-4-8(13)9(12)14/h7-8H,2-6,11H2,1H3,(H2,12,14)
- InChIKey: PVCUARLERZBYIX-UHFFFAOYSA-N
- SMILES: O=C(C(C)CCCN)N1CCC1C(N)=O
計算された属性
- 精确分子量: 213.147726857g/mol
- 同位素质量: 213.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 255
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 89.4Ų
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281492-0.05g |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 0.05g |
$1261.0 | 2023-05-24 | ||
Enamine | EN300-1281492-2.5g |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 2.5g |
$2940.0 | 2023-05-24 | ||
Enamine | EN300-1281492-10.0g |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 10g |
$6450.0 | 2023-05-24 | ||
Enamine | EN300-1281492-0.5g |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 0.5g |
$1440.0 | 2023-05-24 | ||
Enamine | EN300-1281492-1000mg |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 1000mg |
$1272.0 | 2023-10-01 | ||
Enamine | EN300-1281492-5000mg |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 5000mg |
$3687.0 | 2023-10-01 | ||
Enamine | EN300-1281492-2500mg |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 2500mg |
$2492.0 | 2023-10-01 | ||
Enamine | EN300-1281492-0.25g |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 0.25g |
$1381.0 | 2023-05-24 | ||
Enamine | EN300-1281492-250mg |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 250mg |
$1170.0 | 2023-10-01 | ||
Enamine | EN300-1281492-50mg |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide |
2171757-31-4 | 50mg |
$1068.0 | 2023-10-01 |
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide 関連文献
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1. Back matter
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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5. Book reviews
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamideに関する追加情報
Introduction to 1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide (CAS No. 2171757-31-4)
The compound 1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide, identified by the CAS number 2171757-31-4, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activity. The molecule combines an azetidine ring system with an amino acid-derived side chain, making it a versatile building block for advanced chemical synthesis.
Azetidine, a four-membered ring containing one nitrogen atom, is known for its rigidity and stability, which are critical for maintaining the compound's bioactivity. The substitution pattern of the azetidine ring in this compound further enhances its functional versatility. The presence of an amino group (-NH2) and a methyl group (-CH3) on the pentanoyl chain introduces additional complexity and functionality to the molecule. These features make 1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide a valuable compound in fields such as drug discovery, materials science, and organic synthesis.
Recent studies have highlighted the potential of this compound as a precursor for peptide synthesis and as a component in bioactive molecules. Its ability to form stable amide bonds makes it an ideal candidate for constructing complex biomolecules. Furthermore, the compound's stereochemistry has been explored in depth, revealing its role in modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for its application in drug development.
The synthesis of 1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the formation of the azetidine ring through cyclization reactions and the subsequent attachment of the amino acid-derived side chain. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for downstream applications.
In terms of applications, this compound has shown promise in the development of novel therapeutic agents. Its structural features allow for interactions with various biological targets, including enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of certain proteases, which are implicated in diseases such as cancer and neurodegenerative disorders. Additionally, its role as a building block in peptide-based vaccines has been explored, highlighting its versatility in immunology.
The growing interest in sustainable chemistry has also led to investigations into environmentally friendly methods for synthesizing 1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide. Green chemistry approaches, such as using biocatalysts or reducing solvent usage, are being developed to minimize the environmental footprint of its production. These efforts align with global initiatives to promote eco-friendly chemical manufacturing practices.
In conclusion, 1-(5-amino-2-methylpentanoyl)azetidine-2-carboxamide (CAS No. 2171757-31-4) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make substantial contributions to both academic and industrial advancements.
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